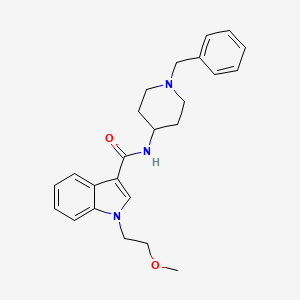![molecular formula C26H27NO6 B11137759 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11137759.png)
3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromen core, which is a fused ring system, and a butanoate ester functional group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the benzo[c]chromen core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted phenol and an appropriate diketone under acidic conditions.
Introduction of the ester group: The esterification of the benzo[c]chromen core with 4-{[(benzyloxy)carbonyl]amino}butanoic acid can be carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-{[(benzyloxy)carbonyl]amino}butanoate would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: Known for its potential therapeutic applications.
(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid: Another derivative with similar structural features.
Properties
Molecular Formula |
C26H27NO6 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C26H27NO6/c1-17-14-21(24-19-10-5-6-11-20(19)25(29)33-22(24)15-17)32-23(28)12-7-13-27-26(30)31-16-18-8-3-2-4-9-18/h2-4,8-9,14-15H,5-7,10-13,16H2,1H3,(H,27,30) |
InChI Key |
JIZIEZLJYFZREB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)CCCNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11137679.png)
![1-benzyl-5-(4-butoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137694.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide](/img/structure/B11137698.png)
![(2E)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11137706.png)

![[1-(1H-tetrazol-1-yl)cyclohexyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B11137711.png)
![(3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11137720.png)
![(2Z)-6-[(4-ethenylbenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B11137732.png)
![2-chloro-6-oxo-6H-benzo[c]chromen-3-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11137739.png)
![N-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2-pyrazinecarboxamide](/img/structure/B11137742.png)
![3-[(4,6-Dimethylpyrimidin-2-YL)amino]-N-[2-(1,3-thiazol-2-YL)ethyl]propanamide](/img/structure/B11137755.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11137773.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11137778.png)
